molecular formula CH4FeO2 B14601499 Methanol--oxoiron (1/1) CAS No. 59473-94-8

Methanol--oxoiron (1/1)

Cat. No.: B14601499
CAS No.: 59473-94-8
M. Wt: 103.89 g/mol
InChI Key: CHPAGFCKDSEBSP-UHFFFAOYSA-N
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Description

Methanol–oxoiron (1/1) is a coordination compound that features a methanol molecule coordinated to an oxoiron center

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol–oxoiron (1/1) can be synthesized through the reaction of iron(II) precursors with methanol under controlled conditions. One common method involves dissolving an iron(II) precursor in acetonitrile and adding ceric ammonium nitrate in water to obtain diffraction-quality crystals .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methanol–oxoiron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxoiron center and the methanol ligand.

Common Reagents and Conditions:

    Oxidation: Methanol–oxoiron (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or ceric ammonium nitrate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur when methanol is replaced by other ligands under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may produce lower oxidation state species.

Scientific Research Applications

Methanol–oxoiron (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of methanol–oxoiron (1/1) involves its ability to undergo redox reactions, which are central to its reactivity. The oxoiron center can participate in electron transfer processes, making it a versatile compound in various chemical and biological systems . The molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.

Comparison with Similar Compounds

Uniqueness: Methanol–oxoiron (1/1) is unique due to its specific coordination environment and the presence of methanol as a ligand

Properties

CAS No.

59473-94-8

Molecular Formula

CH4FeO2

Molecular Weight

103.89 g/mol

IUPAC Name

methanol;oxoiron

InChI

InChI=1S/CH4O.Fe.O/c1-2;;/h2H,1H3;;

InChI Key

CHPAGFCKDSEBSP-UHFFFAOYSA-N

Canonical SMILES

CO.O=[Fe]

Origin of Product

United States

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